molecular formula C18H23N3O4 B1310882 (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 65717-64-8

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B1310882
CAS RN: 65717-64-8
M. Wt: 345.4 g/mol
InChI Key: OUHPNBGKEMHUCQ-OAHLLOKOSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its stereochemistry, functional groups, and other structural features.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Enantioselective Synthesis

Research highlights the importance of enantioselective synthesis in creating specific enantiomers of compounds related to "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid" for applications in neuroscientific studies and the potential exploration of neuroexcitant properties (Pajouhesh et al., 2000).

Ligand Design and Radiochemistry

Another study discusses the creation of mixed ligand fac-tricarbonyl complexes, employing structures similar to "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid" for the development of radiolabeled compounds used in medical imaging, emphasizing the versatility of these compounds in designing diagnostic tools (Mundwiler et al., 2004).

Synthesis of Novel Compounds with Antimicrobial Activity

Further research has focused on synthesizing novel compounds derived from "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid" and evaluating their antimicrobial activities. This showcases the potential of such derivatives in contributing to the development of new antimicrobial agents (Pund et al., 2020).

Development of Chemosensors

Another application involves the use of imidazole-based derivatives for the development of chemosensors capable of detecting specific ions, such as cyanide and mercury. This application underscores the compound's role in environmental monitoring and safety assessments (Emandi et al., 2018).

Corrosion Inhibition

Research into amino acid-based imidazolium zwitterions, which share structural motifs with "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid," demonstrates their effectiveness as green corrosion inhibitors. This highlights an industrial application where these compounds can provide protection against corrosion in metals (Srivastava et al., 2017).

Safety And Hazards

This involves the study of the compound’s safety profile and potential hazards, including its toxicity, flammability, and environmental impact.


Future Directions

This involves the discussion of potential future research directions or applications of the compound.


properties

IUPAC Name

(2R)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHPNBGKEMHUCQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426674
Record name 1-Benzyl-N-(tert-butoxycarbonyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

65717-64-8
Record name 1-Benzyl-N-(tert-butoxycarbonyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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